Chemical structure and properties of 4-(bromomethyl)-1-ethyl-1H-pyrazole
Chemical structure and properties of 4-(bromomethyl)-1-ethyl-1H-pyrazole
Topic: Chemical Structure and Properties of 4-(bromomethyl)-1-ethyl-1H-pyrazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1515137-08-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the introduction of the pyrazole pharmacophore. Characterized by a reactive electrophilic benzylic-like carbon, this compound serves as a critical "linker" agent, enabling the attachment of the 1-ethyl-pyrazole moiety to nucleophilic cores (amines, thiols, phenols) in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, reactivity profiles, and safety protocols.
Chemical Identity & Structural Analysis[1][2][3]
The compound consists of a 5-membered aromatic pyrazole ring substituted at the N-1 position with an ethyl group and at the C-4 position with a bromomethyl group. The electron-rich nature of the pyrazole ring, combined with the electron-withdrawing bromine, creates a unique dipole and reactivity landscape.
Identification Data
| Property | Detail |
| IUPAC Name | 4-(Bromomethyl)-1-ethyl-1H-pyrazole |
| CAS Number | 1515137-08-2 |
| Molecular Formula | |
| Molecular Weight | 189.05 g/mol |
| SMILES | CCN1C=C(CBr)C=N1 |
| Appearance | Pale yellow to orange oil or low-melting solid (Predicted) |
Electronic Structure
The pyrazole ring is a
-
N-1 (Pyrrole-like): The nitrogen bonded to the ethyl group contributes its lone pair to the aromatic sextet, making it non-basic.
-
N-2 (Pyridine-like): The second nitrogen retains a lone pair in an
orbital, providing a weak basic site ( of conjugate acid ~2.5). -
C-4 Methylene: The carbon attached to the bromine is activated. The adjacent aromatic ring stabilizes the transition state for
reactions, making this position highly susceptible to nucleophilic attack.
Physicochemical Properties[4][5][6]
Note: Experimental values for this specific intermediate are sparse in public databases. Values below utilize high-confidence predictive models based on structural analogues (e.g., 4-(bromomethyl)-1-methylpyrazole).
| Property | Value (Predicted/Analogous) | Significance |
| Boiling Point | 240–250 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.45 g/cm³ | Significantly denser than water due to the bromine atom. |
| LogP | 1.80 ± 0.2 | Moderate lipophilicity; suitable for drug-like scaffolds. |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | Low polar surface area suggests good membrane permeability. |
| Solubility | Soluble in DCM, THF, DMF, DMSO | Compatible with standard organic synthesis solvents. |
Synthetic Routes & Optimization
Two primary pathways exist for synthesizing 4-(bromomethyl)-1-ethyl-1H-pyrazole. Route A is preferred for industrial scale-up due to fewer steps, while Route B offers higher purity for small-scale research.
Route A: Radical Bromination (Wohl-Ziegler)
This method utilizes N-bromosuccinimide (NBS) to brominate 1-ethyl-4-methylpyrazole.
-
Mechanism: Radical chain reaction initiated by AIBN or Benzoyl Peroxide.
-
Critical Control: The reaction must be anhydrous to prevent hydrolysis to the alcohol.
Route B: Alcohol Conversion (Nucleophilic Substitution)
This route starts with the reduction of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate to the alcohol, followed by bromination.
-
Reagents:
(reduction) followed by or (Appel reaction). -
Advantage: Avoids over-bromination byproducts common in radical reactions.
Visualization of Synthetic Pathways
Figure 1: Dual synthetic pathways for 4-(bromomethyl)-1-ethyl-1H-pyrazole focusing on radical vs. nucleophilic mechanisms.
Reactivity Profile & Functionalization
The core utility of this compound lies in the lability of the C-Br bond. It acts as a "soft" electrophile.
Nucleophilic Substitution ( )
The pyrazole ring acts as an electron-donating group (EDG) via resonance, but the inductive effect of the
-
Amination: Reaction with primary/secondary amines (
, DMF, 60°C) yields secondary/tertiary amines. This is the standard method for installing the pyrazole "head" onto a kinase inhibitor "tail." -
Ether/Thioether Formation: Reaction with phenols or thiols (
, Acetone) generates ether/thioether linkages.
C-H Activation Potential
While the bromomethyl group is the primary reactive site, the C-5 proton on the pyrazole ring is acidic (
Reactivity Logic Map
Figure 2: Divergent reactivity profile demonstrating the compound's utility as a plyvalent electrophile.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 1-ethyl-pyrazole motif is a bioisostere for other 5-membered heterocycles (imidazoles, triazoles). The ethyl group provides steric bulk that can fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region) in kinases such as ALK (Anaplastic Lymphoma Kinase) and ROS1 .
-
Mechanism: The bromomethyl group is converted to a methylene-amine linker, allowing the pyrazole to orient into the solvent-exposed region while the amine interacts with the hinge region or ribose pocket.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (MW < 200) and specific reactivity, this compound is an ideal "fragment" for growing high-affinity ligands. It allows for the rapid exploration of Structure-Activity Relationships (SAR) by varying the nucleophile attached to the methylene linker.
Handling, Stability & Safety
Warning: Alkyl bromides, particularly benzylic-type bromides, are potent alkylating agents and often lachrymators (tear-inducing).
Safety Protocols
-
GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.
-
Ventilation: All operations must be performed inside a functioning fume hood.
Stability & Storage
-
Hydrolysis: The C-Br bond is sensitive to moisture. Prolonged exposure to humid air will hydrolyze the compound to the alcohol and HBr.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly sealed and protected from light to prevent radical degradation.
References
-
PubChem. (2025).[1] 4-(Bromomethyl)-1-ethyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link][2]
-
Organic Chemistry Portal. (2025). N-Bromosuccinimide (NBS) in Organic Synthesis. [Link]
-
Google Patents. (2013).[3] Preventing phytate salt deposition in polar solvent systems (Reference to Pyrazole intermediates). US Patent 8,415,137.[3]
Sources
- 1. 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(bromomethyl)-1-ethyl-1h-pyrazole hydrobromide (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. US8415137B2 - Preventing phytate salt deposition in polar solvent systems - Google Patents [patents.google.com]
